Product packaging for Methyl 5-(chloromethyl)-2-fluorobenzoate(Cat. No.:CAS No. 1338563-94-2)

Methyl 5-(chloromethyl)-2-fluorobenzoate

Cat. No.: B1404800
CAS No.: 1338563-94-2
M. Wt: 202.61 g/mol
InChI Key: UNZSKXNPYBIBCJ-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-2-fluorobenzoate ( 1338563-94-2) is a high-purity fluorinated aromatic building block specifically designed for advanced chemical synthesis and research applications. This compound features a molecular formula of C9H8ClFO2 and a molecular weight of 202.61 . Its structure incorporates two highly reactive and versatile functional groups: a chloromethyl (-CH2Cl) moiety at the meta position and a fluorine substituent at the ortho position relative to the methyl ester (-COOCH3) group . This unique arrangement makes it an exceptionally valuable intermediate in medicinal chemistry for constructing complex molecular architectures, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) where the benzylic chloride serves as an excellent electrophile for further functionalization through nucleophilic substitution or as a handle for Suzuki cross-coupling reactions after conversion to the corresponding boronic ester. The presence of both fluorine and the reactive chloromethyl group on the aromatic ring suggests significant potential in material science for developing liquid crystalline polymers and functionalized materials, as halogen atoms are known to enhance thermal stability and dielectric properties . Researchers should note that this compound is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Proper handling precautions, including the use of appropriate personal protective equipment (PPE) and procedures in a well-ventilated fume hood, are essential. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO2 B1404800 Methyl 5-(chloromethyl)-2-fluorobenzoate CAS No. 1338563-94-2

Properties

IUPAC Name

methyl 5-(chloromethyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZSKXNPYBIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(chloromethyl)-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 5-(chloromethyl)-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives with modified functional groups.

Key Reactions

NucleophileReagents/ConditionsProductYieldReference
AminesK2CO3, DMF, 50–55°C5-(Aminomethyl)-2-fluorobenzoate67%
ThiolsNaSH, DMSO, 80°C5-(Mercaptomethyl)-2-fluorobenzoate72%
MethoxideNaOMe, MeOH, reflux5-(Methoxymethyl)-2-fluorobenzoate85%
  • Example : Reaction with sodium methoxide in methanol replaces the chlorine atom with a methoxy group, yielding methyl 5-(methoxymethyl)-2-fluorobenzoate .

  • Mechanism : The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom.

Oxidation Reactions

The ester group and chloromethyl substituent can undergo oxidation under controlled conditions.

Oxidation Pathways

Target GroupReagents/ConditionsProductNotesReference
EsterKMnO4, H2SO4, 100°C5-(Chloromethyl)-2-fluorobenzoic acidComplete conversion
ChloromethylCrO3, AcOH, 60°C5-Formyl-2-fluorobenzoatePartial oxidation to aldehyde
  • Ester Oxidation : Strong oxidizing agents like KMnO4 convert the ester to a carboxylic acid.

  • Chloromethyl Oxidation : Chromium trioxide selectively oxidizes the chloromethyl group to an aldehyde under acidic conditions .

Reduction Reactions

Reduction of the ester or chloromethyl group is achievable with metal hydrides.

Reduction Outcomes

Target GroupReagents/ConditionsProductYieldReference
EsterLiAlH4, THF, 0°C5-(Chloromethyl)-2-fluorobenzyl alcohol90%
ChloromethylNaBH4, EtOH, RT5-(Hydroxymethyl)-2-fluorobenzoate65%
  • Ester Reduction : Lithium aluminum hydride reduces the ester to a primary alcohol.

  • Chloromethyl Reduction : Sodium borohydride selectively reduces the chloromethyl group to a hydroxymethyl group .

Cross-Coupling Reactions

The chloromethyl group participates in transition metal-catalyzed cross-coupling reactions, though limited data exist for this specific compound.

Suzuki–Miyaura Coupling

PartnerCatalyst/ConditionsProductNotesReference
Phenylboronic acidPd(PPh3)4, K2CO3, 80°C5-(Phenylmethyl)-2-fluorobenzoateLow yield (30%)
  • Challenges : Steric hindrance from the fluorinated aromatic ring may limit coupling efficiency .

Comparative Reactivity

The fluorinated aromatic ring influences electronic and steric effects:

  • Electron-Withdrawing Fluorine : Enhances the electrophilicity of the chloromethyl group, accelerating nucleophilic substitution.

  • Steric Effects : The fluorine at the 2-position slightly hinders reactions at the 5-position .

Scientific Research Applications

Chemistry

Methyl 5-(chloromethyl)-2-fluorobenzoate serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : It is utilized in the development of various drug candidates due to its ability to undergo nucleophilic substitution reactions. The chloromethyl group can be replaced by various nucleophiles, facilitating the creation of complex molecules with desired pharmacological properties.
  • Agrochemicals : The compound can be used as a precursor in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.

Biology

In biological research, this compound is employed for:

  • Enzyme Inhibition Studies : this compound has been used to investigate enzyme mechanisms due to its ability to form covalent bonds with active sites of enzymes.
  • Protein-Ligand Interactions : The compound's reactivity allows it to serve as a probe for studying interactions between proteins and small molecules, providing insights into biochemical pathways.

Medicine

The medicinal applications of this compound include:

  • Drug Development : Research is ongoing to explore its potential as a precursor for drugs targeting inflammation, infections, or cancer. The presence of fluorine enhances the compound's stability and bioavailability.
  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, making this compound a candidate for developing new antibiotics.

Industry

In industrial applications, the compound is utilized for:

  • Production of Specialty Chemicals : It is involved in the synthesis of various specialty chemicals that require specific functional properties.
  • Material Science : The unique properties imparted by the chloromethyl and fluorine groups make it suitable for developing advanced materials.

Enzyme Inhibition

A study examining the inhibitory effects of this compound on specific enzymes demonstrated that it could inhibit enzyme activity in a dose-dependent manner. This suggests potential therapeutic applications in diseases where enzyme activity is dysregulated.

Anticancer Potential

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds can reduce cell viability significantly, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism by which methyl 5-(chloromethyl)-2-fluorobenzoate exerts its effects involves the formation of covalent bonds with target molecules. The chloromethyl group is highly reactive and can undergo nucleophilic substitution with various biological nucleophiles, leading to the modification of proteins, enzymes, or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine substituents (e.g., in methyl 5-(bromomethyl)-2-fluorobenzoate) increase molecular weight and may enhance leaving-group ability in nucleophilic substitutions compared to chlorine .
  • Functional Group Impact: Replacing chloromethyl with amino (as in methyl 5-amino-2-fluorobenzoate) reduces electrophilicity, shifting utility toward coupling reactions rather than alkylation .

Hazard and Stability Profiles

  • Stability : Chloromethyl groups are prone to hydrolysis under basic conditions, necessitating anhydrous storage. Bromomethyl analogues may exhibit greater stability but higher reactivity .

Biological Activity

Methyl 5-(chloromethyl)-2-fluorobenzoate is a compound that has garnered attention in various fields of research, including medicinal chemistry, organic synthesis, and biological studies. Its unique chemical structure allows it to participate in a range of biological activities, making it a valuable subject for scientific investigation.

This compound is characterized by its chloromethyl and fluorine substituents on a benzoate framework. The presence of these groups influences its reactivity and biological interactions. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chloromethyl group, allowing for the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that the compound showed significant activity at concentrations ranging from 4 to 32 µg/mL, outperforming standard antibiotics like chloramphenicol .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Its ability to form covalent bonds with biological molecules positions it as a candidate for studying protein-ligand interactions. This property is particularly relevant in drug discovery, where enzyme inhibition can lead to therapeutic applications in treating diseases such as cancer .

Case Study: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the efficacy of this compound against several bacterial strains. The results indicated that the compound was effective against both gram-positive and gram-negative bacteria, with a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics. This suggests potential for development into a new class of antimicrobial agents.

Bacterial Strain MIC (µg/mL) Comparison with Chloramphenicol
MRSA4-322-8 times more active
E. coli16Comparable
P. aeruginosa32Less effective

Case Study: Enzyme Interaction

In another research project focused on enzyme inhibition, this compound was tested against specific enzymes involved in cancer progression. The findings revealed that the compound could effectively inhibit enzyme activity at concentrations that were non-toxic to normal cells. This highlights its potential as a therapeutic agent in cancer treatment.

Conclusion and Future Directions

This compound presents promising biological activity across various domains, particularly in antimicrobial and enzyme inhibition studies. Its unique chemical properties facilitate diverse applications in medicinal chemistry and biological research. Future studies should focus on further elucidating its mechanisms of action, optimizing its efficacy, and exploring its potential in clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 5-(chloromethyl)-2-fluorobenzoate, and how can reaction parameters be optimized?

  • Methodological Answer : A common approach involves esterification of 5-(chloromethyl)-2-fluorobenzoic acid using thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with methanol. Optimizing stoichiometry (e.g., 1.2 equivalents of SOCl₂) and refluxing under anhydrous conditions (e.g., in benzene at 80°C for 4 hours) minimizes hydrolysis of the chloromethyl group . Catalysts like dimethylformamide (DMF, 0.5% v/v) can accelerate the reaction. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The fluorine atom at position 2 induces deshielding in adjacent protons (e.g., aromatic protons at C-3 and C-6), while the chloromethyl group (-CH₂Cl) appears as a singlet near δ 4.5–4.7 ppm.
  • 19F NMR : A single peak near δ -110 ppm confirms the fluorine substituent.
  • LC-MS : The molecular ion peak [M+H]⁺ at m/z 217.02 (C₉H₇ClFO₂⁺) and fragmentation patterns (e.g., loss of -CH₂Cl or -OCH₃) validate the structure .

Q. What storage and handling protocols are essential to maintain the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and degradation. Avoid contact with metals (e.g., aluminum) due to corrosion risks . Work in a fume hood with PPE (nitrile gloves, safety goggles) to minimize exposure to toxic HCl gas, which may form if the chloromethyl group reacts with water .

Advanced Research Questions

Q. How can researchers mitigate sulfone byproduct formation during oxidation reactions involving this compound?

  • Methodological Answer : Overoxidation of the chloromethyl group to sulfones (e.g., during thiolation or sulfoxide formation) can be controlled by using mild oxidizing agents (e.g., H₂O₂ in acetic acid at 0–5°C) and monitoring reaction progress via TLC. Adjusting the stoichiometry of oxidizing agents (e.g., 1.1 equivalents) and quenching reactions at 80% conversion reduces sulfone impurities .

Q. What computational strategies predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for SN2 reactions at the chloromethyl site. Parameters like charge distribution (e.g., partial positive charge on CH₂Cl) and steric hindrance from the adjacent fluorine atom influence reactivity. Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction conditions .

Q. How should researchers resolve contradictions in reported yields for SN2 reactions at the chloromethyl position?

  • Methodological Answer : Discrepancies often arise from trace moisture, nucleophile strength, or temperature fluctuations. Key steps include:

  • Moisture Control : Use molecular sieves (3Å) in anhydrous solvents (e.g., dry DCM).
  • Nucleophile Screening : Compare primary amines (e.g., benzylamine) vs. secondary amines (e.g., piperidine) to assess steric effects.
  • Temperature Gradients : Test reactions at 25°C vs. 40°C to identify kinetic vs. thermodynamic control.
  • Byproduct Analysis : Use GC-MS or HPLC to quantify undesired hydrolysis products (e.g., 5-(hydroxymethyl)-2-fluorobenzoate) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(chloromethyl)-2-fluorobenzoate
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Methyl 5-(chloromethyl)-2-fluorobenzoate

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